molecular formula C16H14O3 B12189251 1-Oxo-1-phenylpropan-2-yl benzoate CAS No. 1030-23-5

1-Oxo-1-phenylpropan-2-yl benzoate

Cat. No.: B12189251
CAS No.: 1030-23-5
M. Wt: 254.28 g/mol
InChI Key: NHOXPYKWAHZEHD-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylpropan-2-yl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a phenylpropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Oxo-1-phenylpropan-2-yl benzoate can be synthesized through several methods. One common approach involves the esterification of 1-oxo-1-phenylpropan-2-ol with benzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also be employed to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-phenylpropan-2-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Oxo-1-phenylpropan-2-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-oxo-1-phenylpropan-2-yl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and 1-oxo-1-phenylpropan-2-ol, which can then participate in various biochemical pathways. The compound may also act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxo-1-phenylpropan-2-yl benzoate is unique due to its specific ester linkage and the presence of both a phenylpropanone and a benzoate group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

1030-23-5

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) benzoate

InChI

InChI=1S/C16H14O3/c1-12(15(17)13-8-4-2-5-9-13)19-16(18)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

NHOXPYKWAHZEHD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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